3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that include a dichlorophenyl group and an iodine atom at specific positions on the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 308.06 g/mol. The compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
The reactivity of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole can be attributed to the presence of both electron-withdrawing and electron-donating groups. Key reactions include:
Research indicates that pyrazole derivatives, including 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole, exhibit diverse biological activities. These may include:
The synthesis of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole can be achieved through several methods:
The applications of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole span across various domains:
Interaction studies involving 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole typically focus on its binding affinity to biological targets such as enzymes or receptors. Investigations may include:
Several compounds share structural similarities with 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Iodo-1H-pyrazole | Iodine at position 4 | Simpler structure without dichloro groups |
| 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole | Methyl group instead of iodine | Exhibits different biological activity profiles |
| 5-Methyl-1H-pyrazole | Methyl substitution at position 5 | Less complex but retains some biological relevance |
| 3-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Enhanced lipophilicity and potential bioactivity |
These compounds illustrate the diversity within the pyrazole class while highlighting the unique features of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole that may influence its reactivity and biological activity .
3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole is systematically named according to IUPAC guidelines, reflecting its substitution pattern: a pyrazole ring substituted at position 3 with a 2,4-dichlorophenyl group and at position 4 with an iodine atom. The molecular formula C~9~H~5~Cl~2~IN~2~ corresponds to a planar heterocyclic structure with a calculated molecular weight of 338.96 g/mol. Key synonyms include 1340190-85-3 and AKOS013046516, as registered in PubChem.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C~9~H~5~Cl~2~IN~2~ |
| Molecular Weight | 338.96 g/mol |
| IUPAC Name | 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole |
| Synonyms | 1340190-85-3, AKOS013046516 |
The planar geometry of the pyrazole ring, confirmed by X-ray crystallography in analogous compounds, facilitates π-π stacking interactions and electronic delocalization. The iodine atom at position 4 introduces steric bulk and polarizability, while the 2,4-dichlorophenyl group contributes hydrophobic and electron-withdrawing effects.
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s accidental synthesis of antipyrine, a pyrazole derivative with antipyretic properties. This discovery catalyzed interest in pyrazole-based therapeutics, leading to drugs like celecoxib and stanozolol. Natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds, were identified in the mid-20th century, challenging earlier assumptions that pyrazoles were exclusively synthetic.
The incorporation of halogens into pyrazole frameworks emerged as a strategy to enhance stability and bioactivity. For example, 3,5-dimethylpyrazole, synthesized via Knorr-type condensations, demonstrated the tunability of pyrazole reactivity through substituent effects. The introduction of iodine, as seen in 4-iodopyrazole (CAS 3469-69-0), enabled cross-coupling reactions critical for constructing biaryl systems. These advancements laid the groundwork for synthesizing 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole, which combines halogenated aryl and pyrazole motifs.
Halogenated pyrazoles are indispensable in modern synthetic chemistry due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. The iodine atom in 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole serves as a leaving group in Ullmann and Suzuki-Miyaura couplings, enabling access to polysubstituted aromatics. Chlorine atoms at the 2- and 4-positions of the phenyl ring enhance electron deficiency, directing electrophilic substitution and stabilizing intermediates via resonance.
Table 2: Comparative Reactivity of Halogenated Pyrazoles
| Halogen Position | Reactivity Profile | Example Application |
|---|---|---|
| 4-Iodo | Cross-coupling reactions | Synthesis of heterobiaryls |
| 3,5-Dichloro | Electron-withdrawing effects | Agrochemical intermediates |
The synergistic effects of iodine and chlorine in this compound are exemplified in its use as a precursor for fungicides and kinase inhibitors, where halogen atoms improve binding affinity to biological targets. Furthermore, the compound’s halogenated structure aligns with trends in drug discovery, where 60% of recent small-molecule drugs contain halogen atoms to optimize pharmacokinetics.
The regioselective iodination of pyrazoles at the 4-position represents a fundamental transformation in heterocyclic chemistry, with numerous methodologies developed to achieve this specific functionalization pattern [3] [5] [7]. The inherent electronic properties of the pyrazole ring system direct electrophilic attack preferentially to the 4-position, making this transformation both predictable and synthetically valuable [10].
Traditional iodination protocols have employed molecular iodine in combination with oxidizing systems to achieve the desired transformation [5]. A particularly noteworthy development is the green iodination procedure utilizing iodine and hydrogen peroxide in aqueous media [5]. This methodology demonstrates exceptional atom economy, with each iodine atom incorporated into the product while generating water as the primary by-product [5]. The reaction conditions are remarkably mild, operating at ambient temperature in water as the solvent, which offers significant practical advantages including direct crystallization of products from the reaction mixture [5].
| Iodination Method | Reagents | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Iodine/Hydrogen Peroxide | 0.5 equiv I₂, 0.6 equiv H₂O₂ | Water | Room temperature | 63-100% | [5] |
| Potassium Iodate/Selenium | KIO₃, (PhSe)₂ | Acidic conditions | Elevated | Variable | [3] |
| N-Iodosuccinimide | NIS | Various | Controlled | Moderate to high | [2] |
Recent advances have introduced potassium iodate as an alternative iodinating agent, employing diphenyl diselenide as a catalyst under acidic conditions [3]. This approach represents a novel methodology for direct iodination of pyrazole rings generated in situ from the reaction of tetramethoxypropane with various hydrazines [3]. The protocol provides efficient access to 4-iodo-1-aryl-1H-pyrazoles, which serve as valuable intermediates for subsequent coupling reactions [3].
The mechanistic understanding of pyrazole iodination has been significantly enhanced through kinetic studies [7]. The process involves initial attack of the conjugate base of pyrazole by iodine, proceeding through parallel uncatalyzed and buffer-catalyzed pathways [7]. The rate-determining step involves formation of a sigma complex intermediate, followed by deprotonation to yield the aromatic iodinated product [7].
Oxidizing agents play a crucial role in achieving regioselective halogenation of pyrazole derivatives, with their selection significantly influencing both the reaction outcome and selectivity profile [8] [10]. The development of hypervalent iodine reagents has provided new opportunities for mild and selective halogenation processes [8].
Phenyliodine diacetate in combination with potassium halide salts has emerged as an effective system for regioselective halogenation under ambient conditions [8]. This methodology utilizes water as a green solvent and operates at room temperature, demonstrating broad substrate tolerance while maintaining excellent regioselectivity [8]. The mechanistic pathway involves ligand exchange between the hypervalent iodine reagent and halide salt, generating hypohalite intermediates that serve as electrophilic halogen sources [8].
The electrochemical approach to pyrazole halogenation represents another significant advancement in oxidative functionalization [10]. Electrooxidation enables the generation of halogen species in situ, providing precise control over the halogenation process [10]. This method proceeds through electrogeneration of molecular halogens followed by their interaction with pyrazole substrates, typically conducted under galvanostatic conditions using platinum anodes [10].
| Oxidizing System | Mechanism | Selectivity | Conditions | Applications |
|---|---|---|---|---|
| PIDA/KX | Ligand exchange | High C3 selectivity | Ambient temperature | Pyrazolo[1,5-a]pyrimidines |
| Electrooxidation | Halogen generation | Position-dependent | Galvanostatic | Various pyrazoles |
| H₂O₂/I₂ | Oxidative iodination | 4-Position selective | Aqueous media | Simple pyrazoles |
Potassium persulfate has proven effective as an oxidizing agent in cascade reactions that combine cyclization with halogenation [32]. This dual-function approach enables the synthesis of halogenated pyrazolo[1,5-a]pyrimidine derivatives through one-step methodologies that incorporate both ring formation and halogenation in a single synthetic operation [32].
The utilization of 1,3-dithiane derivatives in [3+2] cycloaddition reactions represents an innovative approach to pyrazole synthesis, exploiting the unique nucleophilic properties of these sulfur-containing reagents [6]. This methodology leverages the umpolung reactivity of 2-alkynyl-1,3-dithianes to achieve regioselective pyrazole construction under mild conditions [6].
The base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones has been developed as a novel route for accessing polysubstituted pyrazoles [6]. This transformation demonstrates excellent regioselectivity and broad functional group tolerance, with the dithianyl group enabling subsequent derivatization reactions [6]. The reaction proceeds through initial deprotonation of the dithiane, followed by nucleophilic addition to the sydnone component and subsequent cyclization to form the pyrazole ring system [6].
The synthetic utility of this approach extends beyond simple cycloaddition, as the retained dithiane functionality serves as a versatile handle for further chemical transformations [6]. The sulfur atoms can be selectively removed or modified, providing access to highly functionalized pyrazole derivatives that would be challenging to obtain through alternative synthetic routes [6].
Mechanistic investigations have revealed that the reaction proceeds through a concerted cycloaddition pathway, with the electronic properties of both components influencing the regioselectivity outcome [15]. The presence of electron-withdrawing groups on the sydnone component enhances the reactivity while maintaining excellent regiocontrol [15].
Iodine-mediated cascade cyclization reactions have emerged as powerful tools for the simultaneous construction of pyrazole rings and introduction of iodine functionality [17]. These transformations combine multiple bond-forming events in a single synthetic operation, providing efficient access to complex pyrazole derivatives [17].
The development of iodine-promoted synthesis from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides represents a significant advancement in cascade methodology [17]. This process involves a series of sequential transformations including imination, halogenation, cyclization, and ring contraction, all mediated by molecular iodine [17]. The reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating various electronic and steric demands [17].
| Starting Materials | Iodine Role | Products | Key Features |
|---|---|---|---|
| 1,3-Dicarbonyl + Thiohydrazides | Mediator/Halogenator | 3,4-Dicarbonyl pyrazoles | Sulfur elimination |
| Enaminones + Hydrazines | Oxidant/Cyclization agent | Iodinated pyrazoles | Cascade process |
| Alkyne + Nitrile | Coupling mediator | Substituted pyrazoles | Metal-free |
The cascade mechanism involves initial formation of an imine intermediate through condensation, followed by iodine-mediated oxidative cyclization [17]. The subsequent ring contraction eliminates the sulfur-containing group, yielding the desired pyrazole product with incorporated iodine functionality [17]. This methodology provides access to 3,4-dicarbonyl-substituted pyrazoles that serve as valuable synthetic intermediates [17].
Alternative cascade approaches have employed iodine in combination with other reagents to achieve different substitution patterns [32]. The combination of sodium iodide with potassium persulfate has proven particularly effective for oxidative halogenation cascades, enabling one-step synthesis of iodinated pyrazolo[1,5-a]pyrimidines from simple starting materials [32].
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for introducing aryl substituents into pyrazole frameworks, particularly when dealing with halogenated pyrazole precursors [20] [21]. The methodology has been successfully adapted to accommodate the unique electronic properties of nitrogen-rich heterocycles, overcoming traditional challenges associated with catalyst inhibition [20].
The development of specialized precatalysts has been crucial for achieving efficient coupling with unprotected pyrazole substrates [20]. Precatalysts P1 and P2 have demonstrated exceptional performance in coupling various substituted pyrazole halides with boronic acids under mild conditions [20]. These catalysts overcome the inhibitory effects typically observed with acidic nitrogen heterocycles, enabling high yields across diverse substrate combinations [20].
Mechanistic investigations have revealed that the primary challenge in pyrazole Suzuki-Miyaura coupling stems from the formation of stable palladium-azolyl intermediates that act as catalyst reservoirs [20]. The transmetallation step becomes rate-determining due to the strong coordination of pyrazole nitrogen atoms to the palladium center [20]. The use of excess boronic acid helps counteract this inhibitory effect by shifting equilibrium toward productive catalytic intermediates [20].
| Catalyst System | Substrate Type | Conditions | Yield Range | Applications |
|---|---|---|---|---|
| XPhos Pd G2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Mild | High | Diamine synthesis |
| P1/P2 Precatalysts | Various pyrazole halides | Ambient to moderate | Good to excellent | General arylation |
| Standard Pd catalysts | Protected pyrazoles | Traditional | Variable | Limited scope |
Specialized applications include the synthesis of 4-substituted pyrazole-3,5-diamines through Suzuki-Miyaura coupling followed by iron-catalyzed reduction [21]. This approach utilizes 4-bromo-3,5-dinitro-1H-pyrazole as the starting material, enabling coupling with electron-rich, electron-deficient, and sterically demanding boronic acids [21]. The subsequent reduction step employs iron catalysis with hydrazine hydrate to convert the nitro groups to amines [21].
Nucleophilic aromatic substitution represents an alternative approach for introducing substituents into electron-deficient pyrazole systems, particularly when dealing with halogenated aromatics bearing electron-withdrawing groups [24]. This methodology has been successfully applied to pyrazole derivatives, enabling the formation of carbon-nitrogen bonds under controlled conditions [24].
The optimization of nucleophilic aromatic substitution conditions for pyrazole systems requires careful consideration of both electronic and steric factors [24]. The presence of electron-withdrawing groups such as nitro substituents activates the aromatic system toward nucleophilic attack, while the choice of leaving group significantly influences the reaction efficiency [24]. Fluoride has emerged as the optimal leaving group due to its excellent departing ability in these transformations [24].
Systematic studies of 2-(3(5)-pyrazolyl)pyridine derivatives have demonstrated the feasibility of nucleophilic aromatic substitution with nitrofluorobenzene substrates [24]. The reaction proceeds through initial deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on the activated aromatic system [24]. Both 2-nitrofluorobenzene and 4-nitrofluorobenzene have proven to be suitable electrophiles for these transformations [24].
| Electrophile | Nucleophile | Base | Solvent | Temperature | Products |
|---|---|---|---|---|---|
| 2-Nitrofluorobenzene | Pyrazolyl pyridines | K₂CO₃ | DMSO | 180°C | N-Aryl pyrazoles |
| 4-Nitrofluorobenzene | Pyrazole derivatives | K₂CO₃ | DMSO | 180°C | Substituted products |
| Various fluoroarenes | Pyrazole anions | Various | Polar aprotic | Elevated | Diverse structures |
The synthetic utility of this approach extends to the preparation of functionalized multidentate ligands with potential applications in catalysis and supramolecular chemistry [24]. The nitro groups introduced through nucleophilic aromatic substitution can be subsequently reduced to amines, providing additional sites for further functionalization [24]. This strategy enables the construction of complex pyrazole derivatives that incorporate multiple heteroatoms and functional groups [24].
| Parameter | 4-I-pzH [1] | 2,4-Cl₂-Ph-pz-CN [2] | 2,4-Cl₂-Ph-pz-enone [3] | Expected for 3-(2,4-Cl₂-Ph)-4-I-pzH | ||
|---|---|---|---|---|---|---|
| N1–N2 (pyrazole) / Å | 1.318(2) | 1.319(3) | 1.321(3) | 1.32 ± 0.01 | ||
| N2=C3 / Å | 1.316(2) | 1.313(4) | 1.314(3) | 1.31 ± 0.01 | ||
| C4–I / Å | 2.087(2) | — | — | 2.09 ± 0.02 | ||
| C3–C5 (ipso–pyrazole to phenyl) / Å | — | 1.465(4) | 1.462(4) | 1.46 ± 0.01 | ||
| Cl(2)–C(phenyl) / Å | — | 1.734(3) | 1.731(3) | 1.73 ± 0.02 | ||
| Planarity of pyrazole (Σ | Δ | , Å) | 0.004 | 0.006 | 0.006 | < 0.01 |
| Dihedral: pyrazole/phenyl / ° | — | 44.7 | 53.2 | 45–55 |
Discussion.
These observations predict a rigid, nearly planar pyrazole core with a C4–I distance of ca. 2.09 Å and standard aromatic metrics elsewhere.
X-ray statistics for >25 dichlorophenyl-pyrazole structures show that ortho-chloro substitution enforces phenyl twists of 40–60° to relieve C–H···Cl steric pressure [4] [2] [3]. The mean dihedral angle of 48° (σ ± 5°) therefore represents the most probable orientation in the title compound.
In isolated 4-iodo-1H-pyrazole, the I atom sits in the pyrazole plane [1]. When a bulky aryl group is attached to position 3, DFT/Hirshfeld analyses of 5-iodo-1-arylpyrazoles show that out-of-plane tilts up to 7° appear to optimise halogen-bond donation toward acceptors above the ring [5]. Because the 2,4-dichlorophenyl group already rotates away from the ring, the steric corridor above C4 remains accessible, and the iodine is expected to deviate by ≤10° from coplanarity.
The simultaneous phenyl twist (≈ 50°) and near-planar iodine preserve π-conjugation along the N2=C3–Cphenyl axis while exposing the σ-hole on iodine for intermolecular contact. Such topology is a prerequisite for type-I or type-II I···N/Cl halogen bonds observed in related iodopyrazoles [5] [6].
| Interaction type | Geometric signature (d/Å; θ/°) | Frequency in analogues | Likely role in title compound |
|---|---|---|---|
| N–H···N hydrogen bond (catemer) | N···N 2.89–3.04; N–H···N 170–178 | Universal in unsubstituted and halo-pyrazoles [7] [1] | Head-to-tail chains propagating along b-axis expected; single N–H donor available. |
| C–H···π (phenyl acceptor) | H···C(g) 2.80–3.00; C–H···Cg 120–150 | Present in dichlorophenyl pyrazoles; stabilises layers [2] [3] | Phenyl ring provides π-face; ortho-Cl directs approach vector. |
| π···π stacking (pyrazole⋯phenyl) | Centroid-centroid 3.60–3.80; offset 1.6–1.9 | Alternating aromatic layers in 4-Cl-pzH and dichloro analogues [7] [8] | Probably weaker because of steric Cl; may occur between slipped phenyl rings. |
| I···N halogen bond | I···N 2.90–3.15; C–I···N 160–177 | Documented in 5-iodo-1-arylpyrazoles [5] | Pyrazole N or neighbouring N acceptor from catemer can engage, producing cross-links between ribbons. |
| Cl···Cl type-II contact | 3.32–3.50; θ ≈ 90/170 | Seen in dichlorophenyl–pyrazole enone (Cl···Cl 3.349 Å) [3] | ortho-/para-Cl atoms likely form perpendicular motifs, densifying packing. |
Packing model.
A plausible hierarchy is therefore:
Although the complete diffraction dataset for 3-(2,4-dichlorophenyl)-4-iodo-1H-pyrazole remains to be reported, comparison with rigorously characterised congeners allows narrow predictions of its structural parameters. The molecule will exhibit a planar pyrazole, a ~50° twisted 2,4-dichlorophenyl ring and an almost coplanar iodine. In the crystal, catemeric N–H···N hydrogen bonding should dominate first-sphere aggregation, while I···N halogen bonds, edge-to-face C–H···π contacts and type-II Cl···Cl contacts will shape higher-order packing. Verification by single-crystal X-ray work is encouraged; the metrics summarised here provide experimental targets and will assist subsequent refinement.